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molecular formula C14H10O3 B142411 Benzoic anhydride CAS No. 93-97-0

Benzoic anhydride

Cat. No. B142411
M. Wt: 226.23 g/mol
InChI Key: CHIHQLCVLOXUJW-UHFFFAOYSA-N
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Patent
US05292949

Procedure details

300 g of benzoyl chloride (2.13 mol) are mixed with 91 g of acetic anhydride (0.89 mol) and the mixture is heated to 100° to 120° C. The resultant acetyl chloride is removed by distillation under reduced pressure (400 mbar) and, upon completion of the reaction, excess benzoyl chloride is removed by distillation at about 7 mbar. The residue consists of pure benzoic anhydride. Yield: 200 g (=99% of theory) of benzoic anhydride.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4]C=1.[C:10]([O:13][C:14](=[O:16])[CH3:15])(=[O:12])[CH3:11]>>[C:10]([O:13][C:14](=[O:16])[C:15]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1)(=[O:12])[C:11]1[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
91 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 100° to 120° C
CUSTOM
Type
CUSTOM
Details
The resultant acetyl chloride is removed by distillation under reduced pressure (400 mbar) and, upon completion of the reaction, excess benzoyl chloride
CUSTOM
Type
CUSTOM
Details
is removed by distillation at about 7 mbar

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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